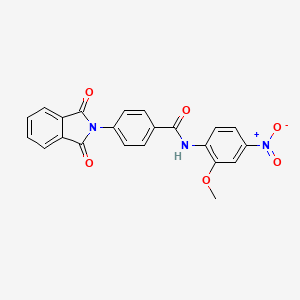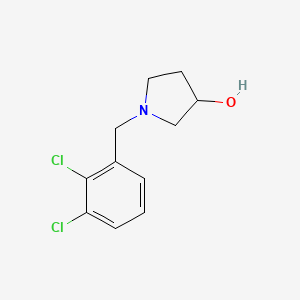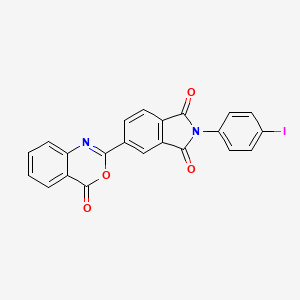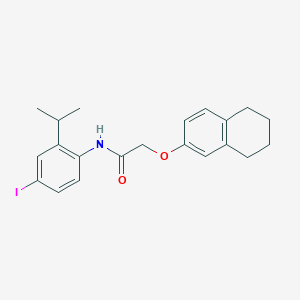
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide, also known as MLN8054, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to target Aurora A kinase, an enzyme that plays a crucial role in cell division.
作用机制
Aurora A kinase plays a critical role in mitosis, the process by which cells divide. This enzyme is involved in the formation of the mitotic spindle, which is necessary for proper chromosome segregation during cell division. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide binds to the active site of Aurora A kinase, preventing its activity and disrupting the formation of the mitotic spindle. This leads to defects in chromosome segregation and ultimately results in cell death.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have potent antitumor activity in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to inhibit tumor growth in animal models of cancer. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has been found to enhance the effectiveness of other anticancer drugs, such as taxanes and platinum-based compounds.
实验室实验的优点和局限性
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide is its specificity for Aurora A kinase. This allows for targeted inhibition of this enzyme, minimizing off-target effects. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has shown promising results in preclinical studies, indicating its potential as a cancer therapy. However, there are also limitations to using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments. For example, its efficacy may vary depending on the type of cancer being studied, and it may have limited effectiveness in tumors that have developed resistance to other anticancer drugs.
未来方向
There are several potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is the development of combination therapies that include 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide and other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide and its effects on normal cells. Another potential direction is the development of new analogs of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide with improved potency and selectivity. Overall, the promising results of preclinical studies suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has the potential to be a valuable addition to the arsenal of cancer therapies.
合成方法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide involves several steps, starting with the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)aniline in the presence of a base to form the desired benzamide product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.
科学研究应用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer cells. Inhibition of this enzyme leads to defects in cell division, ultimately resulting in cell death. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-31-19-12-15(25(29)30)10-11-18(19)23-20(26)13-6-8-14(9-7-13)24-21(27)16-4-2-3-5-17(16)22(24)28/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBVOOPLUNSGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5056033.png)

![1-[3-(phenylthio)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5056066.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-[(3-isopropyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5056072.png)
![1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride](/img/structure/B5056076.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)

![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxyphenol](/img/structure/B5056093.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinol](/img/structure/B5056094.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5056101.png)


![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)